molecular formula C16H15N3O4S B416928 2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B416928
M. Wt: 345.4g/mol
InChI Key: DPCBSPILLQPIMZ-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core with a nitrobenzoyl amide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via an acylation reaction using 4-nitrobenzoyl chloride.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the benzothiophene derivative and an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiophene core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiophene core.

Scientific Research Applications

2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiophene core may also interact with hydrophobic pockets within target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-Nitrobenzoyl)amino)benzoate: Similar in structure but with an ethyl ester group instead of the benzothiophene core.

    N-Allyl-2-((4-Nitrobenzoyl)amino)benzamide: Contains an allyl group and a benzamide structure.

    4-((4-Nitrobenzoyl)amino)benzoic acid: Features a benzoic acid moiety instead of the benzothiophene core.

Uniqueness

2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and physical properties. This core structure can enhance the compound’s stability, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4g/mol

IUPAC Name

2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H15N3O4S/c17-14(20)13-11-3-1-2-4-12(11)24-16(13)18-15(21)9-5-7-10(8-6-9)19(22)23/h5-8H,1-4H2,(H2,17,20)(H,18,21)

InChI Key

DPCBSPILLQPIMZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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